2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and two acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1,3,5-trimethylcyclohex-4-ene-1,3-dione with malononitrile in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organic molecules.
Materials Science: The compound can be incorporated into covalent organic frameworks (COFs) for applications in chemical sensing and catalysis.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylcyclohexane: This compound has a similar cyclohexane ring structure but lacks the nitrile groups.
1,3,3-Trimethylcyclohexene: Similar in structure but with different substitution patterns and no nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Similar in having nitrile groups but with a different cyclohexane substitution pattern.
Uniqueness
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the cyclohexene ring and the presence of two nitrile groups
Properties
CAS No. |
87614-63-9 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
InChI Key |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.